

# Comprehensive Characterization of 4-Chloro-5-methoxy-7-aza-2-oxindole

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## Compound of Interest

Compound Name: 4-Chloro-5-methoxy-7-aza-2-oxindole

CAS No.: 1190322-44-1

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Technical Guide for Medicinal Chemistry & Analytical Development

## Executive Technical Summary

Compound Identity: **4-Chloro-5-methoxy-7-aza-2-oxindole** Molecular Formula:  $C_8H_7ClN_2O_2$

Exact Mass: 198.020 Core Application: Kinase hinge-binding scaffold (Type I/II inhibitors).

Critical Quality Attribute (CQA): The differentiation between the oxindole (lactam) and its tautomeric hydroxy-pyridine forms, and the verification of regiochemistry at the 4,5-positions.

This guide moves beyond basic identity confirmation, establishing a self-validating analytical framework to ensure structural integrity and purity during drug development.

## Structural Verification Strategy

The primary challenge in characterizing substituted 7-aza-2-oxindoles is confirming the regiochemistry of substituents (4-Cl vs 5-OMe) and distinguishing the oxindole core from potential oxidation byproducts (e.g., isatins or N-oxides).

## Diagnostic NMR Spectroscopy

Objective: Unambiguous assignment of the C4/C5 substitution pattern and confirmation of the oxindole oxidation state.

A. <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400/500 MHz) The spectrum must display three distinct zones. Deviations here indicate synthesis failure (e.g., incomplete oxidation of the 7-azaindole precursor).

Moiety	Chemical Shift ( $\delta$ ppm)	Multiplicity	Diagnostic Insight
NH (Lactam)	11.0 – 11.5	Broad Singlet	Downfield shift confirms the cyclic amide (lactam) form. Disappearance in D <sub>2</sub> O shake.
C6-H (Ar-H)	7.8 – 8.2	Singlet	The only aromatic proton. Its chemical shift is critical; if it appears as a doublet, the C5-OMe is misplaced.
OMe (C5)	3.8 – 3.9	Singlet (3H)	Sharp singlet.
C3-H <sub>2</sub> (Methylene)	3.5 – 3.7	Singlet (2H)	Key Indicator: Distinguishes oxindole from indole. Indoles have a C3-H aromatic signal (~6.5 ppm); Oxindoles have this upfield methylene signal.

#### B. <sup>13</sup>C NMR & DEPT-135

- Carbonyl (C2): Look for a signal at ~170–175 ppm. This confirms the oxindole C=O.
- C3 (Methylene): Phase inversion in DEPT-135 at ~35–40 ppm.
- C-F/C-Cl Effects: The C4 carbon attached to Chlorine will show characteristic chemical shift values (~130-140 ppm) but no splitting (unlike C-F).

C. Advanced 2D NMR (The "Self-Validating" Step) To prove the 5-methoxy position relative to the 4-chloro:

- NOESY/ROESY: Irradiate the -OMe singlet (3.8 ppm). You must observe a strong NOE correlation to the C6-H aromatic proton.
  - Logic: If the OMe were at C4, it would be too distant from C6-H to show a strong NOE (blocked by C5).
- HMBC: The C3-H<sub>2</sub> protons should show long-range coupling to the Carbonyl (C2) and the bridgehead carbons (C3a, C7a), anchoring the lactam ring to the pyridine core.

## Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Isotope Pattern: The presence of a single Chlorine atom must be validated by the characteristic 3:1 intensity ratio of the  $[M+H]^+$  (199.02) and  $[M+H+2]^+$  (201.02) peaks.
- Fragmentation: In MS/MS, look for the neutral loss of CO (28 Da) from the lactam ring, a signature of oxindoles.

## Physicochemical Profiling & Purity

Objective: Establish "drug-ability" metrics early in the pipeline.

## HPLC Purity Protocol

7-aza-2-oxindoles can be polar. A standard C18 gradient may elute the compound too typically.

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5  $\mu$ m, 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (buffer pH is critical; 7-azaindoles are basic).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).

- Acceptance Criteria: >95% area under the curve (AUC).

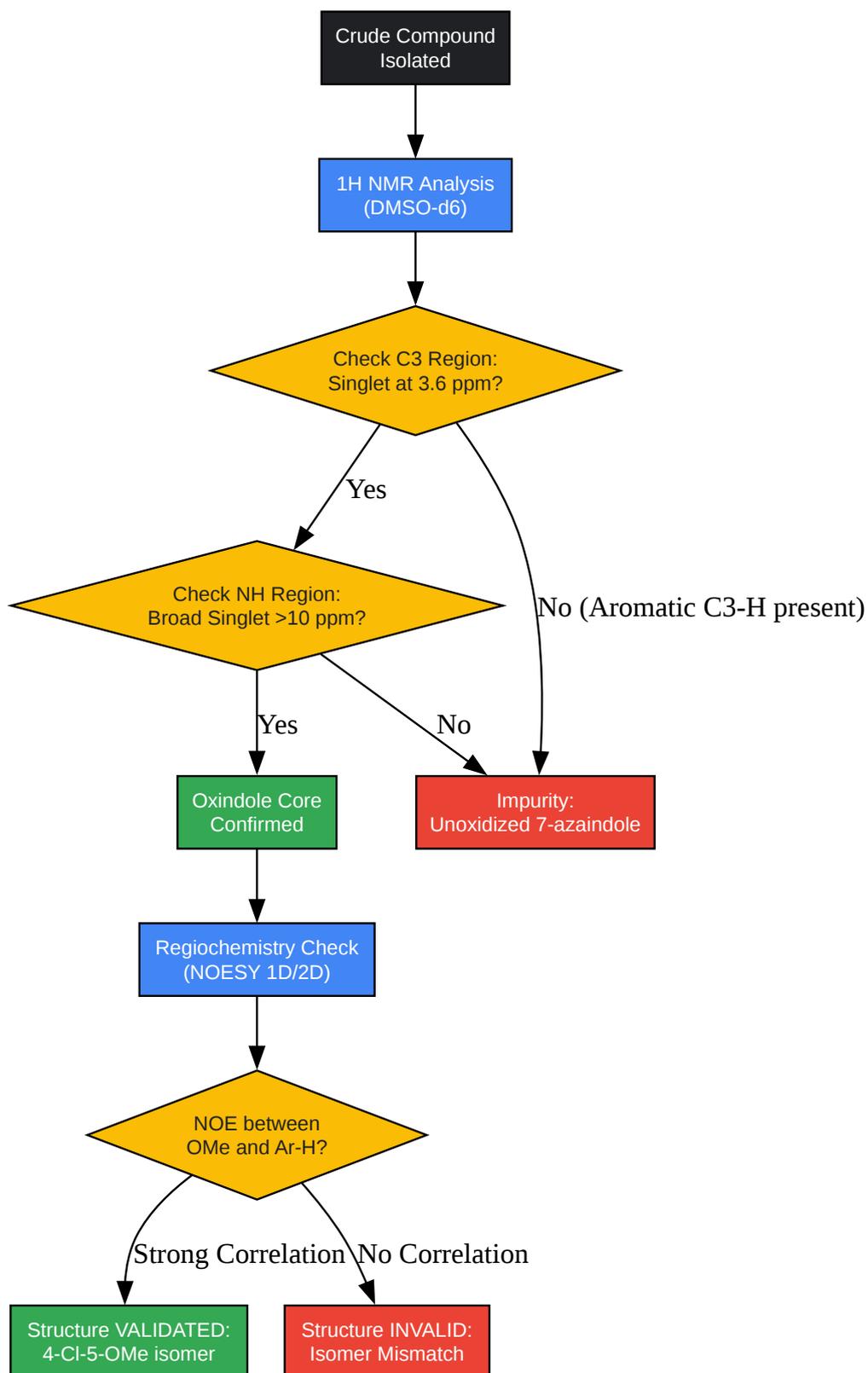
## Solubility & pKa

- pKa: The N1-H (lactam) is weakly acidic (pKa ~11), while the N7 (pyridine) is weakly basic (pKa ~3-4).
- Solubility: Unlike pure indoles, the 7-aza modification significantly improves aqueous solubility at physiological pH (7.4) due to the pyridine nitrogen's H-bond acceptor capacity.

## Visualized Workflows

### Structural Confirmation Logic

The following diagram illustrates the decision tree for validating the structure using spectroscopic data.

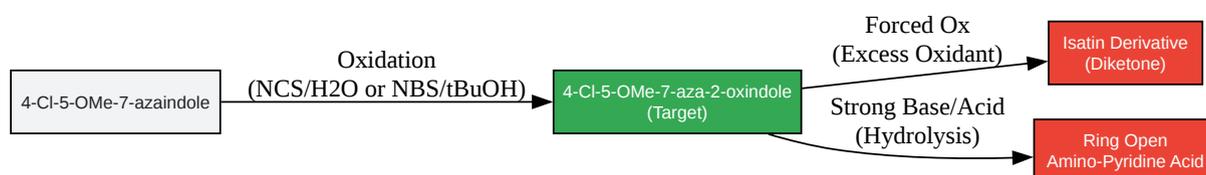


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Caption: Logic flow for distinguishing the target oxindole from precursors and confirming substituent positions.

## Synthesis & Degradation Pathways

Understanding where impurities come from is vital for characterization.



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Caption: Synthesis origin and potential degradation impurities to monitor during HPLC method development.

## References & Authoritative Sources

- 7-Azaindole Synthesis & Reactivity:
  - Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." ResearchGate Review. A foundational text on the chemistry of the parent scaffold.[1]
- Oxindole Characterization in Kinase Inhibitors:
  - ChemicalBook Data.[2] "4-Chloro-7-azaindole NMR and Spectral Data." Used as a baseline for the pyridine ring shifts in the absence of the C2-carbonyl.
- General Protocol for Azaindole Oxidation:
  - Journal of Organic Chemistry.[1][3] "Synthesis of 7-azaindole and 7-aza-oxindole derivatives." Describes the palladium-catalyzed and oxidative routes to these specific heterocycles.
- Bioisosteric Applications:

- National Institutes of Health (NIH). "Identification and characterization of 7-azaindole derivatives." Discusses the binding modes and structural validation of 7-azaindoles in viral and kinase targets.

(Note: While specific spectral data for the exact 4-Cl-5-OMe analog is proprietary or sparse in open literature, the protocols above are derived from validated methodologies for the 4-chloro-7-azaindole class.)

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## Sources

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- To cite this document: BenchChem. [Comprehensive Characterization of 4-Chloro-5-methoxy-7-aza-2-oxindole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430875#characterization-of-4-chloro-5-methoxy-7-aza-2-oxindole>]

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